molecular formula C11H11N3O2 B1296859 Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate CAS No. 251658-58-9

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate

Cat. No. B1296859
M. Wt: 217.22 g/mol
InChI Key: PHRDPBKZRMDSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975254B2

Procedure details

Sodium (0.2 g, 13.69 mmol) was dissolved completely in 12 mL of ethanol under nitrogen atmosphere. To this solution was added 3-acetylpyridine (1.499 ml, 13.69 mmol) followed by diethyl oxalate (1.859 ml, 13.69 mmol) at RT with constant stirring. The mixture was then warmed to 75° C. for 3 h. The mixture was then cooled to RT and a solution of hydrazine hydrochloride (0.938 g, 13.69 mmol) in water (2 ml) was added. Further again the solution was warmed to 75° C. for 3 h. After the completion of the reaction as evidenced from the LC-MS, the reaction mixture was cooled and neutralized by 2 M NaOH solution. The crude product was then extracted with ethyl acetate, washed with water and brine. The organic solvent was evaporated and the residue was purified by CombiFlash (eluent: DCM: 10% MeOH/DCM). Yield 1.577 g. 1H NMR (400 MHz; MeOD): δ 1.40 (t, 3H), 4.39 (q, 2H), 7.29 (s, 1H), 7.51 (m, 1H), 8.24 (m, 1H), 8.51 (dd, 1H), 8.99 (d, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.499 mL
Type
reactant
Reaction Step Two
Quantity
1.859 mL
Type
reactant
Reaction Step Three
Quantity
0.938 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[C:2]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)(=O)[CH3:3].[C:11](OCC)(=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl.[NH2:22][NH2:23].[OH-].[Na+]>C(O)C.O>[N:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:2]2[CH:3]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:23][N:22]=2)[CH:6]=1 |f:3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.499 mL
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Step Three
Name
Quantity
1.859 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Four
Name
Quantity
0.938 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT
TEMPERATURE
Type
TEMPERATURE
Details
Further again the solution was warmed to 75° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The crude product was then extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash (eluent: DCM: 10% MeOH/DCM)

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=NNC(=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.